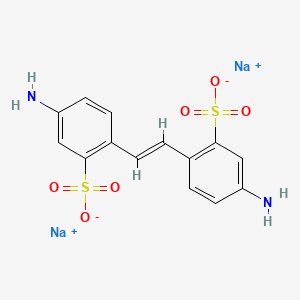![molecular formula C18H20N2O B6285926 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone CAS No. 300801-70-1](/img/structure/B6285926.png)
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone, also known as 1-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone, is a quinoline derivative with a wide range of applications in scientific research. It is a colorless solid that has been extensively studied for its pharmacological and biochemical properties. The structure of 1-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone has a wide range of applications in scientific research. It has been used to study the roles of the enzyme monoamine oxidase B (MAO-B) in the metabolism of neurotransmitters. It has also been used to investigate the role of the enzyme tyrosine hydroxylase in the biosynthesis of dopamine. In addition, it has been used to study the effects of monoamine oxidase inhibitors on the metabolism of neurotransmitters.
Wirkmechanismus
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone acts as a reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme that is responsible for the metabolism of neurotransmitters such as dopamine and serotonin. By inhibiting MAO-B, this compound(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone increases the levels of these neurotransmitters in the brain. This can lead to a variety of effects, including improved mood and cognitive performance.
Biochemical and Physiological Effects
This compound(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to increase the levels of dopamine in the brain, which can lead to improved mood and cognitive performance. It has also been shown to reduce anxiety and improve sleep quality. In addition, it has been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used to study the effects of MAO-B inhibition on neurotransmitter metabolism. However, there are some limitations to its use. For example, it is not approved for use in humans, and its effects on humans have not been thoroughly studied.
Zukünftige Richtungen
The potential applications of 1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone are still being explored. Future research could focus on the effects of MAO-B inhibition on mood and cognition in humans. In addition, further studies could be conducted to investigate the effects of this compound(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone on other aspects of physiology, such as inflammation and oxidative stress. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone, such as the treatment of depression and anxiety.
Synthesemethoden
1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone can be synthesized via a three-step reaction. The first step involves the reaction of 2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone with phenylhydrazine to form 1-(2-methyl-4-phenylhydrazinyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone. This is followed by the reaction of the intermediate with formaldehyde to form 1-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)ethanone. The final step is the purification of the compound.
Eigenschaften
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-12-17(19-15-8-4-3-5-9-15)16-10-6-7-11-18(16)20(13)14(2)21/h3-11,13,17,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJVGQHTXJHUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)
![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)